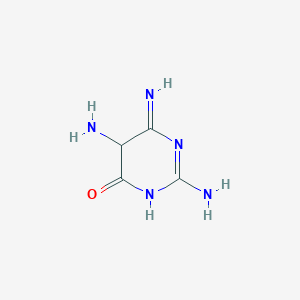![molecular formula C20H33N5O2 B12358465 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dehydro Cilostazol is an active metabolite of Cilostazol, a quinolinone derivative known for its antiplatelet and vasodilating properties. Cilostazol is primarily used in the treatment of intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. 3,4-Dehydro Cilostazol retains similar pharmacological activities and is used in various pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dehydro Cilostazol typically involves the dehydrogenation of Cilostazol. This process can be achieved through various chemical reactions, including oxidation. The specific reaction conditions, such as temperature, pressure, and choice of oxidizing agents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 3,4-Dehydro Cilostazol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions
3,4-Dehydro Cilostazol undergoes several types of chemical reactions, including:
Oxidation: Conversion of Cilostazol to 3,4-Dehydro Cilostazol.
Reduction: Potential reduction reactions to revert to the parent compound or other derivatives.
Substitution: Reactions involving the replacement of functional groups on the quinolinone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired product .
Major Products Formed
The major product formed from the oxidation of Cilostazol is 3,4-Dehydro Cilostazol. Other potential products include various substituted derivatives depending on the specific reagents and conditions used .
科学研究应用
3,4-Dehydro Cilostazol has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of Cilostazol in biological systems.
Drug Interaction Studies: Investigated for potential interactions with other drugs and their effects on the pharmacokinetics of Cilostazol.
Biological Research: Studied for its effects on platelet aggregation, vasodilation, and other biological processes.
Medical Research: Explored for its potential therapeutic applications in conditions like intermittent claudication and stroke prevention.
作用机制
3,4-Dehydro Cilostazol exerts its effects primarily through the inhibition of phosphodiesterase III (PDE III), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The compound also affects other molecular targets and pathways, including the inhibition of adenosine reuptake and multidrug resistance protein 4 .
相似化合物的比较
Similar Compounds
Cilostazol: The parent compound with similar pharmacological activities.
4’-trans-Hydroxy Cilostazol: Another active metabolite of Cilostazol with distinct pharmacokinetic properties
Uniqueness
3,4-Dehydro Cilostazol is unique due to its specific metabolic pathway and its role as an active metabolite of Cilostazol. Its distinct pharmacokinetic profile and biological activities make it a valuable compound for various research applications .
属性
分子式 |
C20H33N5O2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H33N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h15-18H,1-14H2,(H,21,26) |
InChI 键 |
IOHVCOPUMJERAE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3CCC4C(C3)CCC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12358390.png)
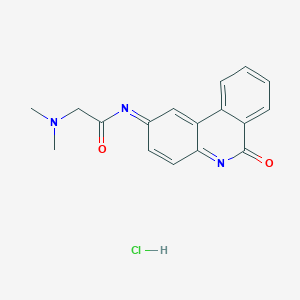
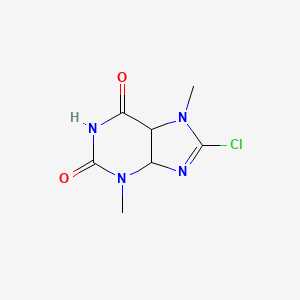
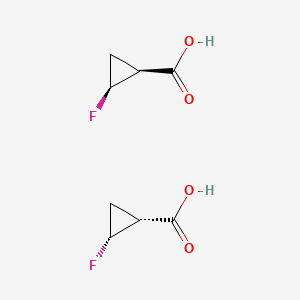
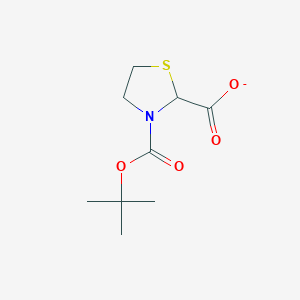
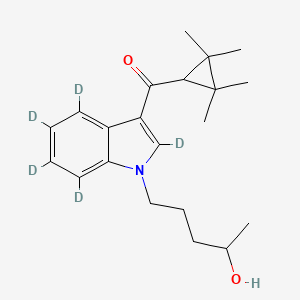
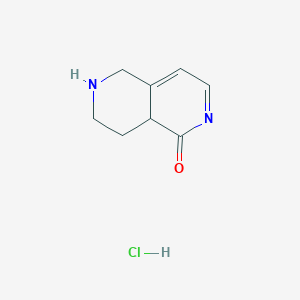


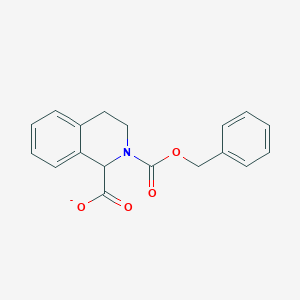
![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
